molecular formula C20H22O4 B3035251 Diethyl 2,3-diphenylbutanedioate CAS No. 3059-23-2

Diethyl 2,3-diphenylbutanedioate

Cat. No.: B3035251
CAS No.: 3059-23-2
M. Wt: 326.4 g/mol
InChI Key: AMAMWUWLDQUKAP-UHFFFAOYSA-N
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Description

Diethyl 2,3-diphenylbutanedioate is an organic compound with the molecular formula C20H22O4 It is a diester derivative of butanedioic acid, featuring two phenyl groups attached to the second and third carbon atoms of the butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,3-diphenylbutanedioate typically involves the esterification of 2,3-diphenylbutanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2,3-diphenylbutanedioic acid+2ethanolacid catalystDiethyl 2,3-diphenylbutanedioate+water\text{2,3-diphenylbutanedioic acid} + 2 \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,3-diphenylbutanedioic acid+2ethanolacid catalyst​Diethyl 2,3-diphenylbutanedioate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and catalyst concentration, is crucial to achieve high product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-diphenylbutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Diethyl 2,3-diphenylbutanedioic acid.

    Reduction: Diethyl 2,3-diphenylbutanediol.

    Substitution: Various substituted phenyl derivatives, depending on the substituent introduced.

Scientific Research Applications

Diethyl 2,3-diphenylbutanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2,3-diphenylbutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active diacid form, which can then participate in various biochemical pathways. The phenyl groups may also interact with hydrophobic pockets in proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,3-dihydroxy-2,3-diphenylbutanedioate
  • Diethyl 2,3-diisobutylsuccinate
  • Diethyl 2,3-diphenylsuccinate

Uniqueness

Diethyl 2,3-diphenylbutanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two phenyl groups enhances its stability and reactivity compared to other similar compounds. Additionally, its ester functionality allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

diethyl 2,3-diphenylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAMWUWLDQUKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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